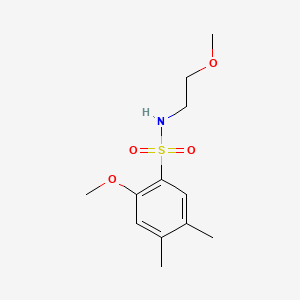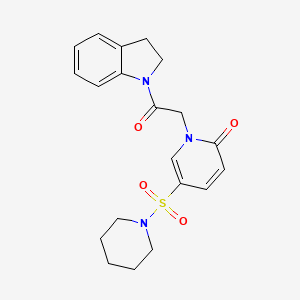
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide, also known as MMDBSA, is a sulfonamide derivative that has been widely used in scientific research for its unique properties. MMDBSA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is not well understood. However, it has been suggested that 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide may act as a competitive inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide may also interact with other proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. For example, 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide in lab experiments is its unique properties, which make it a useful scaffold for the development of new drugs. 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is to explore the potential of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide as an anti-cancer agent, as well as its potential use in the treatment of other diseases such as arthritis. Finally, further research is needed to explore the advantages and limitations of using 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide in lab experiments, and to identify ways to improve its usefulness as a research tool.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylphenol with methanesulfonyl chloride to obtain 2,4-dimethylbenzenesulfonyl chloride. This compound is then reacted with 2-methoxyethanol in the presence of a base such as triethylamine to obtain 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide. The yield of this reaction is typically around 70%.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has been used in various scientific research studies due to its unique properties. One of the main applications of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has also been used as a ligand in metal catalysis reactions, as well as a reagent in organic synthesis.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-7-11(17-4)12(8-10(9)2)18(14,15)13-5-6-16-3/h7-8,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRAISQQWHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)




![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)
![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2840927.png)

![2-Propan-2-yl-1-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]benzimidazole](/img/structure/B2840929.png)
![2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide](/img/structure/B2840930.png)
![4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2840935.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2840936.png)